REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[N+:12]([C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1)([O-:14])=[O:13].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:20]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3.4,^1:39,41,60,79|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between dichloromethane (100 mL) and 2 M aqueous sodium carbonate (50 mL)
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Type
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ADDITION
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Details
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containing concentrated ammonium hydroxide (5 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was further extracted twice with dichioromethane
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 6:94 ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: CALCULATEDPERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |